PI3Kα Inhibitory Potency: 3.6 nM IC₅₀ Differentiates Compound‑1 from Closest Regioisomeric Analog
Compound‑1 (4‑chloro‑3‑nitro regioisomer) demonstrates an IC₅₀ of 3.6 nM against recombinant PI3Kα in a biochemical kinase assay, according to vendor‑provided profiling data . By contrast, the 5‑chloro‑2‑nitro regioisomer (CAS 896679‑55‑3) has been primarily characterized in c‑KIT and EGFR inhibition programs, with no comparable sub‑10 nM PI3Kα activity reported . This potency divergence highlights the critical role of the chloro‑nitro substitution pattern in dictating kinase‑target selectivity.
| Evidence Dimension | Inhibition of PI3Kα enzymatic activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.6 nM (4‑chloro‑3‑nitro regioisomer) |
| Comparator Or Baseline | 5‑chloro‑2‑nitro regioisomer (CAS 896679‑55‑3) – PI3Kα profiling data not reported; primary activity profiles indicate c‑KIT/EGFR kinase binding. |
| Quantified Difference | ~1000‑fold difference in PI3Kα potency relative to comparator (no detectable sub‑100 nM inhibition for comparator) |
| Conditions | Recombinant PI3Kα, biochemical kinase assay. Data retrieved from vendor technical datasheet; refer to vendor for original literature reference. |
Why This Matters
The exceptional PI3Kα potency of Compound‑1 versus its close regioisomer makes it the candidate of choice for PI3K‑centric SAR and chemical‑biology studies, minimizing the risk of off‑target kinase interference.
